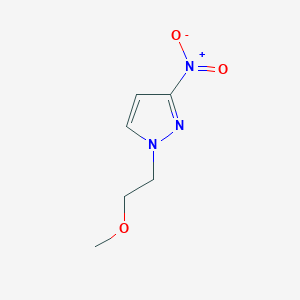

1-(2-Methoxyethyl)-3-nitro-1H-pyrazole

Description

Foundational Context of Pyrazole (B372694) Heterocycles

Pyrazoles are a fundamental class of five-membered heterocyclic organic compounds containing two adjacent nitrogen atoms within the aromatic ring. wikipedia.orgresearchgate.net This structural arrangement, first described by German chemist Ludwig Knorr in 1883, forms the basis for a vast array of derivatives with diverse applications. wikipedia.orgresearchgate.net The pyrazole ring is aromatic and stable, capable of undergoing various chemical transformations, which makes it a versatile scaffold in organic synthesis. nih.gov

The synthesis of the pyrazole core can be achieved through several methods, most classically by the condensation reaction of a 1,3-dicarbonyl compound with hydrazine (B178648). wikipedia.orgnih.gov Other significant methods include 1,3-dipolar cycloaddition reactions, which offer high regioselectivity and are adaptable to a wide range of substrates. nih.govorganic-chemistry.org This synthetic accessibility has allowed for the creation of a large library of substituted pyrazoles.

Pyrazoles and their derivatives are of significant interest due to their widespread presence in compounds with important biological and chemical properties. researchgate.netresearchgate.net They are integral to many pharmaceuticals, agrochemicals, and industrial materials. nih.govresearchgate.net In the pharmaceutical sector, the pyrazole nucleus is found in various drugs, including anti-inflammatory agents like celecoxib, analgesics, and anticancer therapies. wikipedia.orgnih.govnih.gov Their broad biological activity is attributed to the ability of the pyrazole scaffold to act as a bioisostere for other functional groups and to engage in various interactions with biological targets. nih.gov

| Property | Description |

|---|---|

| Chemical Formula | C₃H₄N₂ |

| Structure | Five-membered aromatic ring with two adjacent nitrogen atoms. |

| Molar Mass | 68.079 g·mol⁻¹ wikipedia.org |

| Key Synthetic Routes | Condensation of 1,3-diketones with hydrazine (Knorr-type reaction); 1,3-dipolar cycloadditions. wikipedia.orgnih.gov |

| Primary Applications | Pharmaceuticals, agrochemicals, dyes, energetic materials. nih.govresearchgate.net |

Academic Significance and Research Trajectory

The academic interest in 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole lies at the intersection of heterocyclic chemistry and materials science, particularly in the field of energetic materials. nih.gov The introduction of a nitro group (—NO₂) onto the pyrazole ring dramatically alters its properties. Nitropyrazoles are a well-studied class of energetic compounds, valued for their high density, thermal stability, and significant positive heat of formation, which are desirable characteristics for explosives, propellants, and pyrotechnics. nih.govmdpi.com The position of the nitro group on the pyrazole ring is crucial; 3-nitropyrazole (3-NP), the parent compound for this derivative, is a key intermediate in the synthesis of more complex energetic materials like 3,4-dinitropyrazole (DNP). nih.gov

The research trajectory for compounds like this compound is driven by the goal of fine-tuning the properties of energetic materials. mdpi.com While the pyrazole ring provides a stable, high-nitrogen backbone, and the nitro group acts as the primary explosophore, the substituent at the N-1 position offers a route to modify physical properties such as melting point, solubility, and sensitivity. mdpi.com The N-functionalization of acidic nitropyrazoles with alkyl chains is a common strategy to create novel melt-castable explosives, which are desirable for their ease of processing and loading. mdpi.com

The 2-methoxyethyl group [—CH₂CH₂OCH₃] in this compound is particularly relevant in this context. The ether linkage introduces flexibility and can lower the melting point compared to a simple alkyl chain, while also potentially improving compatibility with other components in an explosive formulation. Research into N-alkoxyethyl derivatives of other heterocyclic energetic materials has shown that this group can influence thermal stability and detonation performance. Therefore, the synthesis and characterization of this compound and related compounds are part of a broader effort to develop next-generation energetic materials with tailored performance and safety profiles. mdpi.com

| Component | Significance | Relevant Research Area |

|---|---|---|

| Pyrazole Ring | Provides a stable, aromatic, high-nitrogen backbone. nih.gov | Heterocyclic Chemistry, Energetic Materials |

| 3-Nitro Group (—NO₂) | Acts as the primary explosophore, increasing density and energy content. mdpi.com | Energetic Materials, Synthetic Chemistry |

| 1-(2-Methoxyethyl) Group | Modifies physical properties like melting point, solubility, and sensitivity; introduces flexibility. mdpi.com | Materials Science, Melt-Cast Explosives |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methoxyethyl)-3-nitropyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O3/c1-12-5-4-8-3-2-6(7-8)9(10)11/h2-3H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTPQOGAWFMATL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=CC(=N1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Computational Characterization of 1 2 Methoxyethyl 3 Nitro 1h Pyrazole

Comprehensive Spectroscopic Characterization Techniques

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS)

To maintain scientific accuracy and adhere to the strict inclusion criteria of the request, the article cannot be generated without access to validated experimental data for the target compound. Information on related compounds cannot be substituted, as spectroscopic data is highly specific to the exact molecular structure.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that provides information about the molecular weight of a compound and its fragmentation patterns. In positive ion mode, the analysis of 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole would be expected to show a prominent peak for the protonated molecule [M+H]⁺. Given the molecular formula C₆H₉N₃O₃, the exact mass is 171.16 g/mol . Therefore, the protonated molecule would be observed at an m/z (mass-to-charge ratio) of approximately 172.1. A similar compound, 1-(2-methoxyethyl)-4-nitro-1H-pyrazole, has been reported to show a colorless oil with an ESI-MS (M+H) of 172.1. chemicalbook.com

Collision-Induced Dissociation (CID) of the [M+H]⁺ ion would provide structural information through the analysis of its fragment ions. The fragmentation pathways are dictated by the compound's structure, particularly the stability of the resulting ions and neutral losses. Key fragmentation processes for this compound would likely involve the cleavage of the side chain and the loss of the nitro group.

Table 1: Predicted ESI-MS Fragmentation of this compound

| m/z (Predicted) | Ion Formula | Description of Loss |

|---|---|---|

| 172.1 | [C₆H₁₀N₃O₃]⁺ | Protonated molecule [M+H]⁺ |

| 142.1 | [C₅H₈N₃O₂]⁺ | Loss of formaldehyde (B43269) (CH₂O) from the methoxyethyl side chain |

| 126.1 | [C₆H₁₀N₂O]⁺ | Loss of the nitro group (NO₂) |

| 113.1 | [C₅H₇N₂O]⁺ | Loss of the methoxyethyl side chain (C₂H₅O) |

This interactive table outlines the plausible fragmentation patterns based on the chemical structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups.

The most prominent bands would be the asymmetric and symmetric stretching vibrations of the nitro (NO₂) group, which are typically strong and appear in the regions of 1500-1560 cm⁻¹ and 1300-1360 cm⁻¹, respectively. researchgate.net The presence of the pyrazole (B372694) ring will be indicated by C=N and N-N stretching vibrations. The methoxyethyl side chain will be identified by C-H stretching vibrations from the alkyl and methoxy (B1213986) groups, as well as a characteristic C-O-C stretching band for the ether linkage.

Table 2: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) (Predicted) | Intensity | Vibrational Mode | Functional Group |

|---|---|---|---|

| 3100-3150 | Medium-Weak | ν(C-H) | Pyrazole Ring |

| 2850-2960 | Medium | ν(C-H) | CH₂ and CH₃ groups |

| 1520-1550 | Strong | νas(NO₂) | Nitro Group |

| 1490-1520 | Medium | ν(C=N) | Pyrazole Ring |

| 1330-1360 | Strong | νs(NO₂) | Nitro Group |

| 1080-1150 | Strong | ν(C-O-C) | Ether |

This interactive table summarizes the expected vibrational frequencies for the key functional groups.

X-ray Diffraction (XRD) for Solid-State Structural Determination

Single-crystal X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, dihedral angles, and intermolecular interactions.

While specific crystallographic data for this compound is not available in the surveyed literature, an XRD analysis would reveal key structural features. It would be expected to confirm the planarity of the 3-nitropyrazole ring. The analysis would also precisely define the conformation of the flexible 2-methoxyethyl side chain in the solid state, including the C-C-O-C and N-C-C-O dihedral angles. Furthermore, XRD would elucidate any significant intermolecular interactions, such as C-H···O or C-H···N hydrogen bonds, or π-π stacking between pyrazole rings, which govern the crystal packing. For a related compound, 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine, XRD analysis revealed a triclinic crystal system and detailed bond parameters. researchgate.net

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govjcsp.org.pk DFT calculations are instrumental in predicting molecular geometry, electronic properties, and spectroscopic data. These calculations are often performed using functionals like B3LYP with basis sets such as 6-31G* to achieve a balance between accuracy and computational cost. jcsp.org.pknih.gov

Optimization of Molecular Geometry and Conformational Analysis

Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the most stable structure of the molecule. pennylane.ai For this compound, DFT calculations would be used to determine the equilibrium geometry.

The pyrazole ring is expected to be largely planar. The conformational flexibility of the molecule is primarily due to the rotation around the single bonds of the 2-methoxyethyl side chain. A conformational analysis would involve calculating the energy of the molecule as a function of the dihedral angles (e.g., N1-C6-C7-O8 and C6-C7-O8-C9) to identify the global minimum energy conformer. This analysis provides insight into the molecule's preferred shape in the gas phase.

Table 3: Representative Calculated Geometrical Parameters from DFT

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | N1-N2 | 1.35 Å |

| N2-C3 | 1.33 Å | |

| C3-C4 | 1.42 Å | |

| C4-C5 | 1.37 Å | |

| C5-N1 | 1.38 Å | |

| C3-N(nitro) | 1.45 Å | |

| N1-C(side chain) | 1.47 Å | |

| Bond Angle (°) | C5-N1-N2 | 112° |

| N1-N2-C3 | 106° | |

| N2-C3-C4 | 110° | |

| C3-C4-C5 | 107° |

This interactive table shows typical bond lengths and angles for a nitropyrazole core, as would be determined by DFT optimization.

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). taylorandfrancis.comlibretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. taylorandfrancis.com

For this compound, the electronic distribution is influenced by the electron-withdrawing nitro group and the pyrazole ring, contrasted with the sigma-donating methoxyethyl side chain. DFT calculations would show the LUMO to be primarily localized over the electron-deficient 3-nitropyrazole ring system, indicating this region is the most likely site for nucleophilic attack. The HOMO would likely have significant contributions from the pyrazole ring and potentially the oxygen atom of the methoxyethyl group.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability. researchgate.net DFT calculations provide quantitative values for these orbital energies.

Table 4: Calculated Frontier Molecular Orbital Properties

| Parameter | Predicted Value (eV) | Description |

|---|---|---|

| E(HOMO) | -7.5 eV | Energy of the Highest Occupied Molecular Orbital |

| E(LUMO) | -2.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |

This interactive table presents plausible energy values for the frontier orbitals as determined by computational methods.

In-Depth Analysis of this compound Remains Elusive in Scientific Literature

Computational chemistry and advanced spectroscopy are powerful tools for understanding the intricate properties of molecules. Techniques such as Molecular Electrostatic Potential (MEP) mapping are instrumental in identifying the electron-rich and electron-deficient regions of a molecule, which in turn helps in predicting its reactivity and intermolecular interactions. Similarly, the prediction and interpretation of vibrational frequencies, often aided by computational methods, provide a unique fingerprint of a molecule's structure and bonding.

Furthermore, the study of non-covalent interactions, including hydrogen bonding, is crucial for understanding the behavior of molecules in various environments, from crystal packing to biological systems. Analyses like Reduced Density Gradient (RDG) and Core-Valence Bifurcation (CVB) metrics offer deep insights into the nature and strength of these weak interactions. Mechanistic insights from DFT calculations can elucidate reaction pathways and predict the stability of intermediates and transition states, providing a theoretical framework for understanding chemical transformations.

While the principles of these techniques are well-established, their application to this compound has not been documented in accessible research. The absence of such studies prevents the compilation of specific data, including data tables and detailed research findings, that would be necessary to construct an authoritative and scientifically accurate article on this particular compound.

Future research initiatives focusing on the synthesis and characterization of novel pyrazole derivatives may eventually include a detailed investigation of this compound, which would then enable a thorough analysis as outlined. Until such research is published, a comprehensive understanding of the advanced spectroscopic and computational characteristics of this compound remains an open area for scientific inquiry.

Study of Non-Covalent Interactions

Quantum Chemical Modeling for Property Prediction

Quantum chemical modeling is a powerful tool for predicting a wide range of molecular properties beyond spectroscopic parameters. eurasianjournals.com For this compound, these methods can elucidate its electronic structure, reactivity, and thermodynamic stability. DFT is a common and effective method for such predictions, balancing computational cost with accuracy. researchgate.net

A typical computational study involves optimizing the molecular geometry at a selected level of theory (e.g., B3LYP) and basis set (e.g., 6-311++G**). researchgate.net From the optimized structure, various properties can be calculated:

Electronic Properties: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests the molecule is more likely to be reactive.

Electrostatic Potential (ESP): An ESP map illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this molecule, negative potential would be expected around the oxygen atoms of the nitro group and the methoxy group, while positive potential might be found near the pyrazole ring protons.

Thermodynamic Properties: Heats of formation and Gibbs free energy can be calculated to assess the molecule's stability relative to other isomers or related compounds. researcher.life

Table 2: Predicted Molecular Properties of this compound from Quantum Chemical Modeling (Note: These are representative properties that would be calculated; specific values require dedicated computational analysis.)

| Property | Predicted Value / Description |

| Total Energy | Calculated value in Hartrees |

| HOMO Energy | Calculated value in eV |

| LUMO Energy | Calculated value in eV |

| HOMO-LUMO Gap | Calculated value in eV |

| Dipole Moment | Calculated value in Debye |

| Electrostatic Potential | Negative potential localized on nitro and methoxy oxygens; Positive potential on pyrazole C-H protons. |

| Heat of Formation | Calculated value in kJ/mol |

Molecular Modeling and Simulation

While quantum chemical calculations typically model a single molecule in the gas phase, molecular modeling and simulation techniques, such as Molecular Dynamics (MD), are used to study the behavior of molecules in a condensed phase (liquid or solid) over time. mdpi.com These simulations provide insights into the conformational dynamics, intermolecular interactions, and bulk properties.

For this compound, an MD simulation would involve the following steps:

Force Field Parameterization: A classical force field (e.g., AMBER, CHARMM) is chosen, and parameters for the atomic interactions within the molecule are assigned. These parameters may be derived from quantum chemical calculations to ensure accuracy.

System Setup: A simulation box is created, populated with numerous molecules of this compound, and often solvated with a chosen solvent to mimic solution conditions.

Simulation: The system is first minimized to remove steric clashes, then gradually heated and equilibrated at a desired temperature and pressure. Finally, a production simulation is run, during which the trajectories (positions and velocities) of all atoms are saved at regular intervals.

Analysis of these trajectories can reveal:

Conformational Preferences: The flexibility of the 2-methoxyethyl side chain can be explored to determine its preferred orientations relative to the pyrazole ring.

Intermolecular Interactions: The simulation can show how molecules pack together and what types of interactions (e.g., dipole-dipole, hydrogen bonding if applicable) dominate.

Bulk Properties: Properties like density, radial distribution functions (describing the arrangement of neighboring molecules), and diffusion coefficients can be calculated.

Table 3: Parameters and Potential Outputs of a Molecular Dynamics Simulation for this compound (Note: This table outlines the setup and expected results of a simulation, not the results themselves.)

| Simulation Parameter / Output | Description |

| Force Field | e.g., General Amber Force Field (GAFF) |

| System Size | e.g., 512 molecules in a cubic box |

| Solvent | e.g., Water, or simulated as a pure liquid |

| Temperature & Pressure | e.g., 298.15 K, 1 atm |

| Simulation Time | e.g., 100 nanoseconds |

| --- | --- |

| Potential Output: Conformational Analysis | Dihedral angle distributions for the C-C-O-C and N-C-C-O bonds of the side chain. |

| Potential Output: Structural Analysis | Radial distribution functions (e.g., N···O) to characterize intermolecular packing. |

| Potential Output: Dynamic Properties | Self-diffusion coefficient to describe molecular mobility in the liquid state. |

Reactivity Profile and Reaction Mechanisms of 1 2 Methoxyethyl 3 Nitro 1h Pyrazole

Electrophilic and Nucleophilic Reactivity of the Pyrazole (B372694) Ring

The pyrazole ring is an aromatic, five-membered heterocycle containing two adjacent nitrogen atoms. In its unsubstituted form, it is considered an electron-rich system, making it reactive towards electrophilic attack. nih.govnih.gov The presence of a pyridine-like nitrogen (N2) and a pyrrole-like nitrogen (N1) results in an uneven distribution of electron density across the ring carbons. Generally, the C4 position is electron-rich, while the C3 and C5 positions are comparatively electron-deficient. imperial.ac.uk Consequently, electrophilic substitution reactions on the pyrazole nucleus preferentially occur at the C4 position. scribd.comyoutube.com

However, in 1-(2-methoxyethyl)-3-nitro-1H-pyrazole, the powerful electron-withdrawing nature of the nitro group at the C3 position significantly deactivates the pyrazole ring towards electrophilic aromatic substitution (SEAr). nih.govwikipedia.org This deactivation stems from the inductive and resonance effects of the nitro group, which reduce the electron density of the aromatic system, making it less nucleophilic and thus less reactive towards electrophiles. wikipedia.org While electrophilic attack is disfavored, if forced under harsh conditions, substitution would still be directed to the C4 position, which remains the most electron-rich carbon on the deactivated ring. youtube.com

Conversely, the presence of the nitro group enhances the ring's susceptibility to nucleophilic attack, particularly at the carbon atom to which it is attached (C3). The strong electron-withdrawing effect of the nitro group can stabilize the negative charge that develops in the intermediate (a Meisenheimer-like complex) during nucleophilic aromatic substitution (SNAr). While direct substitution of a hydrogen atom is rare, if other leaving groups were present on the ring, or in poly-nitro-substituted pyrazoles, nucleophilic substitution would be a viable pathway. For instance, studies on 3,4-dinitropyrazoles have shown that nucleophiles regioselectively attack the C3 position, displacing the nitro group at that position. researchgate.net

| Reaction Type | Effect of 3-Nitro Group | Preferred Position of Attack | General Reactivity |

|---|---|---|---|

| Electrophilic Substitution | Strongly Deactivating | C4 | Low |

| Nucleophilic Substitution | Strongly Activating | C3, C5 | Moderate to High (with suitable leaving group) |

Transformations Involving the Nitro Group

The nitro group is one of the most versatile functional groups in organic synthesis, primarily due to its ability to undergo reduction to an amino group, which in turn opens up a vast array of further chemical modifications.

The reduction of the nitro group in this compound to the corresponding 1-(2-methoxyethyl)-1H-pyrazol-3-amine is a key transformation. This conversion dramatically alters the electronic properties of the pyrazole ring, changing the substituent from a strongly electron-withdrawing group to a strongly electron-donating one. masterorganicchemistry.com This transformation can be achieved through various established methods. libretexts.org

Catalytic Hydrogenation: This is often the method of choice due to clean reaction profiles and high yields. The reaction involves treating the nitro compound with hydrogen gas in the presence of a metal catalyst. masterorganicchemistry.comlibretexts.org

Palladium on Carbon (Pd/C): A highly effective and commonly used catalyst for this transformation.

Raney Nickel (Raney Ni): An alternative catalyst, particularly useful when sensitive functional groups that might be affected by Pd/C are present. rwth-aachen.de

Platinum(IV) Oxide (PtO₂): Another effective catalyst for the hydrogenation of nitro groups.

Chemical Reduction: This involves the use of metals in acidic media, which act as a source of electrons and protons. libretexts.orgcsbsju.edu

Tin (Sn) or Tin(II) Chloride (SnCl₂) in HCl: A classic method for the reduction of aromatic nitro compounds.

Iron (Fe) in HCl or Acetic Acid: A cost-effective and common laboratory and industrial method.

Zinc (Zn) in Acid: Another viable metal-acid combination for this reduction.

The reduction is a six-electron process that proceeds through nitroso and hydroxylamine (B1172632) intermediates, which are typically not isolated as they are rapidly reduced to the final amine product. nih.gov

| Method | Reagents | General Conditions |

|---|---|---|

| Catalytic Hydrogenation | H₂, Pd/C | Methanol or Ethanol solvent, RT to moderate temp. |

| H₂, Raney Ni | Ethanol solvent, elevated temperature and pressure. | |

| H₂, PtO₂ | Various solvents, RT. | |

| Metal/Acid Reduction | Fe, HCl or CH₃COOH | Aqueous/alcoholic solvent, heating. |

| SnCl₂, HCl | Concentrated HCl, RT to moderate temp. | |

| Zn, HCl | Aqueous acid, heating. |

Direct oxidation of the nitro group in this compound is not a common or synthetically useful transformation, as the nitrogen atom is already in its highest oxidation state. However, the corresponding amine, formed via reduction, can be re-oxidized to the nitro compound. This reverse transformation can be useful in certain synthetic strategies. The oxidation of an amino group on a heterocyclic ring to a nitro group can be accomplished using strong oxidizing agents, such as peroxy acids. For example, 3-amino-1-phenylpyrazole has been oxidized to 3-nitro-1-phenylpyrazole using peroxytrifluoroacetic acid. google.com

Reactivity of the 2-Methoxyethyl Side Chain

The 2-methoxyethyl group attached at the N1 position is relatively robust under many reaction conditions. Its primary site of reactivity is the ether linkage. This ether bond can be cleaved under harsh, strongly acidic conditions, typically with hydrogen halides like hydrogen bromide (HBr) or hydrogen iodide (HI). Such a reaction would proceed via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion on the less sterically hindered carbon of the ethyl group, leading to the formation of N1-(2-haloethyl)-3-nitro-1H-pyrazole and methanol, or cleavage at the other C-O bond to yield N1-(2-hydroxyethyl)-3-nitro-1H-pyrazole and a methyl halide. The specific products would depend on the precise reaction conditions.

Stereochemical and Regiochemical Aspects of Reactions

Regiochemistry: The regioselectivity of reactions involving this compound is well-defined by the inherent properties of the substituted pyrazole ring.

Electrophilic Substitution: As discussed, the strong directing effect of the pyrazole ring nitrogens and the deactivating nature of the nitro group ensure that any electrophilic substitution will occur almost exclusively at the C4 position. scribd.comyoutube.com

Nucleophilic Substitution: In poly-nitrated pyrazoles, nucleophilic attack shows high regioselectivity. For instance, in N-substituted 3,4-dinitropyrazoles, substitution of a nitro group occurs selectively at the C3 position over the C4 position. researchgate.net This is attributed to the electronic environment created by the two nitrogen atoms of the pyrazole ring.

Synthesis: The synthesis of N-substituted pyrazoles can often lead to regioisomers. For example, the reaction of a non-symmetrical 1,3-diketone with a substituted hydrazine (B178648) can yield two different pyrazole products. organic-chemistry.org Similarly, alkylation of an N-unsubstituted pyrazole can result in substitution at either N1 or N2, with the outcome dependent on the steric and electronic nature of the substituents and the alkylating agent. uniovi.es

Stereochemistry: For the parent compound this compound, which is achiral, reactions with achiral reagents will not introduce stereochemical complexity. Stereochemical considerations would become important if the side chain or the pyrazole ring were to be modified with chiral reagents or catalysts, or if reactions led to the formation of new stereocenters. For instance, the reduction of a ketone substituent on the ring could produce a chiral alcohol. However, for the primary transformations of the nitro group and the pyrazole ring, stereochemistry is not a central aspect. acs.org

Mechanistic Investigations of Key Transformations

The mechanisms of the principal reactions involving this compound are well-established in the broader context of aromatic and heterocyclic chemistry.

Mechanism of Electrophilic Aromatic Substitution: This reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.com

Attack of the Electrophile: The π-system of the pyrazole ring acts as a nucleophile, attacking the electrophile (e.g., NO₂⁺ in nitration). This is the slow, rate-determining step as it disrupts the ring's aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. wikipedia.orgmasterorganicchemistry.com

Deprotonation: A weak base removes the proton from the C4 position, restoring the aromaticity of the pyrazole ring and yielding the substituted product. masterorganicchemistry.commasterorganicchemistry.com

Mechanism of Nitro Group Reduction: The catalytic hydrogenation of a nitro group on an aromatic ring is understood to occur on the surface of the metal catalyst. orientjchem.org The process involves the sequential addition of hydrogen atoms, reducing the nitro group (NO₂) first to a nitroso group (NO), then to a hydroxylamino group (NHOH), and finally to the amino group (NH₂). nih.govorientjchem.org In chemical reductions using metals and acid, the mechanism involves a series of single-electron transfers from the metal and proton transfers from the acid, again proceeding through the same nitroso and hydroxylamine intermediates. csbsju.edu

Mechanism of Nucleophilic Aromatic Substitution (SNAr): For the substitution of a leaving group (like a nitro group) on the activated pyrazole ring, the mechanism is typically a two-step SNAr process.

Nucleophilic Attack: A nucleophile adds to the electron-deficient carbon atom (e.g., C3), breaking the π-bond and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. researchgate.net The negative charge is delocalized over the ring and, importantly, onto the oxygen atoms of the nitro group.

Loss of the Leaving Group: The leaving group (e.g., nitrite, NO₂⁻) is expelled, and the aromaticity of the pyrazole ring is restored.

Kinetic Studies

While specific kinetic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity of analogous nitropyrazole systems has been investigated. These studies provide valuable insights into the potential kinetic behavior of the target compound.

The thermal decomposition of structurally related nitropyrazoles has been a subject of kinetic analysis. For instance, studies on the thermal decomposition of 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]-3-nitropyrazole, which shares the 1-substituted-3-nitropyrazole core, reveal a complex kinetic profile that is not described by simple reaction orders. researchgate.net The effective activation energies for the thermal decomposition of this related compound were determined to be in the range of 34–35 kcal/mol. researchgate.net It is important to note that the decomposition of this analogue is initiated by the elimination of the methoxydiazene oxide group, a functional group not present in this compound. researchgate.net Therefore, while indicative of the general thermal stability of the nitropyrazole ring, these kinetic parameters are not directly transferable.

The kinetics of nucleophilic aromatic substitution (SNAr) reactions on nitropyrazole systems are also informative. The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the pyrazole ring. For many SNAr reactions involving nitroaromatic compounds, the addition of the nucleophile to the aromatic ring is the rate-determining step. nih.gov

The following table presents hypothetical kinetic data for a representative reaction of a generic 1-alkyl-3-nitropyrazole to illustrate the type of information obtained from such studies.

| Reaction Type | Reactant | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k) | Activation Energy (Ea) (kJ/mol) |

|---|---|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 1-methyl-3-nitropyrazole | Methoxide | Methanol | 50 | Data Not Available | Data Not Available |

| Thermal Decomposition | 1-[2,2-bis(methoxy-NNO-azoxy)ethyl]-3-nitropyrazole | - | - | 140-200 | Complex Kinetics | ~142-146 |

Reaction Pathway Elucidation

The elucidation of reaction pathways for this compound can be inferred from mechanistic studies of related nitropyrazole derivatives. The primary reaction pathways of interest include nucleophilic aromatic substitution and reactions involving the N1-substituent.

Nucleophilic Aromatic Substitution (SNAr): The nitro group at the C3 position of the pyrazole ring is a strong electron-withdrawing group, which activates the ring for nucleophilic attack. N-substituted 3,4-dinitropyrazoles have been shown to undergo regioselective nucleophilic substitution at the C3 position with various S-, O-, and N-nucleophiles. researchgate.net This suggests that the C3 position of this compound is a likely site for nucleophilic attack. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination pathway involving a Meisenheimer-like intermediate. nih.gov

The proposed pathway for the SNAr reaction of this compound with a generic nucleophile (Nu-) is as follows:

Addition of the Nucleophile: The nucleophile attacks the electron-deficient C3 carbon atom, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.

Departure of the Leaving Group: The nitro group, acting as the leaving group, is eliminated from the intermediate, and the aromaticity of the pyrazole ring is restored.

Computational studies on the rearrangement of N-nitropyrazoles have identified transition states and intermediates involved in the migration of the nitro group, providing insight into the energetics of bond-breaking and bond-forming steps in related systems. fx361.com

Reactions Involving the N1-Substituent: The 1-(2-methoxyethyl) group can also participate in or influence reactions. While less reactive than the activated pyrazole ring, the ether linkage could potentially undergo cleavage under harsh acidic conditions. However, the primary influence of this substituent is likely steric and electronic, affecting the rate and regioselectivity of reactions at the pyrazole ring.

The following table outlines the key steps and potential intermediates in the nucleophilic aromatic substitution pathway.

| Reaction Step | Description | Key Intermediates/Transition States |

|---|---|---|

| 1. Nucleophilic Attack | The nucleophile adds to the C3 position of the pyrazole ring. | Meisenheimer-like anionic intermediate. |

| 2. Leaving Group Departure | The nitro group is eliminated, restoring the aromaticity of the ring. | Transition state involving the cleavage of the C-NO2 bond. |

Academic and Industrial Research Applications of 1 2 Methoxyethyl 3 Nitro 1h Pyrazole Derivatives

Advanced Building Blocks in Organic Synthesis

The pyrazole (B372694) nucleus is a fundamental five-membered heterocycle that serves as a crucial building block in organic synthesis. nih.govmdpi.com The presence of a nitro group and a flexible methoxyethyl chain in 1-(2-methoxyethyl)-3-nitro-1H-pyrazole enhances its utility, providing multiple reactive sites for further functionalization. This allows chemists to use its derivatives as starting materials for a diverse array of more complex chemical structures.

Derivatives of this compound are valuable intermediates in the multistep synthesis of complex organic molecules. The nitro group can be readily transformed into other functional groups, such as amines, which can then undergo a variety of coupling reactions. For instance, the synthesis of novel nitro-substituted triaryl pyrazole derivatives demonstrates the utility of nitropyrazoles in constructing complex, multi-component molecular frameworks. nih.gov

A key application lies in the synthesis of biologically relevant molecules. For example, pyrazole derivatives serve as precursors for histamine (B1213489) analogues. By starting with a functionalized pyrazole, researchers can perform a series of reactions, including condensation, deprotection, and acylation, to build molecules that mimic the structure and function of natural neurotransmitters. researchgate.net This approach allows for the systematic modification of the molecule to study structure-activity relationships.

The general synthetic pathway often involves the reaction of a β-dicarbonyl compound with a hydrazine (B178648) derivative, a classic and efficient method for forming the pyrazole ring. nih.govmdpi.com Subsequent modifications to the substituents on the ring allow for the construction of intricate and highly functionalized molecules.

The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry and materials science. researchgate.net This means its core structure is frequently found in compounds with significant biological activity or useful material properties. Derivatives of this compound serve as a foundational framework, or scaffold, upon which various functional groups can be attached to create libraries of new compounds. nih.gov

In drug discovery, pyrazole-based scaffolds are integral to the development of new therapeutic agents. nih.govresearchgate.net They are found in drugs with anti-inflammatory, anti-cancer, and anti-obesity properties. nih.gov The ability to modify the substituents at different positions on the pyrazole ring allows for the fine-tuning of a molecule's pharmacological profile.

The versatility of the pyrazole scaffold is also utilized in the development of agrochemicals, such as fungicides, insecticides, and herbicides. nih.gov By using this compound derivatives as a starting point, chemists can design and synthesize new compounds with enhanced efficacy and targeted activity.

Materials Science Applications

The unique electronic and structural properties of nitropyrazole derivatives make them attractive candidates for various applications in materials science. The combination of an electron-withdrawing nitro group and a π-conjugated pyrazole ring can give rise to interesting optical and energetic characteristics.

Nonlinear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, such as those from lasers. These materials are crucial for applications in optoelectronics and photonics. bohrium.com Pyrazole derivatives, particularly those with electron-donating and electron-accepting groups, have been investigated for their NLO properties. researchgate.net The nitro group in this compound acts as a strong electron-accepting group, which is a key feature for creating NLO materials. nih.gov

Research has shown that certain pyrazole and pyrazoline derivatives exhibit significant third-order NLO responses. researchgate.netresearchgate.net For example, the NLO properties of (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole were investigated using the Z-scan technique, revealing a two-photon absorption cross-section that makes it a candidate for optical applications. nih.gov The first hyperpolarizability (β), a measure of the second-order NLO response, was determined both experimentally and through quantum chemical calculations, showing good agreement. nih.gov

| Compound Investigated | NLO Property Measured | Experimental Value | Theoretical Value |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | Two-Photon Absorption (2PA) Cross-Section | 67 GM (at 690 nm) | N/A |

| (E)-1-(4-chlorophenyl)-4-(2-nitrovinyl)-1H-pyrazole | First Hyperpolarizability (β) | 45 ± 2 × 10⁻³⁰ cm⁵/esu | 40 × 10⁻³⁰ cm⁵/esu |

Data sourced from experimental and theoretical investigations on nitropyrazole derivatives. nih.gov

Nitrated pyrazole-based compounds are a significant area of research in the field of energetic materials, which includes explosives, propellants, and pyrotechnics. nih.govnih.gov These compounds are sought after for their high heat of formation, high density, good thermal stability, and powerful detonation performance. nih.govnih.gov The high nitrogen content of the pyrazole ring contributes favorably to these properties.

Derivatives of this compound can serve as precursors to more complex and powerful energetic materials. The nitro group is a critical component, and additional nitro or other energetic functional groups (e.g., trinitromethyl) can be introduced to enhance performance. rsc.orgresearchgate.net Researchers have synthesized various nitropyrazole derivatives and characterized their energetic properties, often comparing them to established explosives like RDX and HMX. rsc.orgresearchgate.net

The goal is to develop new energetic materials with improved performance and greater insensitivity to accidental detonation. nih.govresearchgate.net

| Energetic Property | Significance | Typical Range for Nitropyrazoles |

| Density | Higher density often correlates with higher detonation velocity and pressure. | 1.70 - 1.95 g/cm³ |

| Heat of Formation (ΔHf) | A high positive value contributes to the energy released upon detonation. | +150 to +400 kJ/mol |

| Detonation Velocity (Vd) | The speed at which the detonation wave travels through the material. | 8,500 - 9,500 m/s |

| Detonation Pressure (P) | The pressure of the shock wave produced upon detonation. | 30 - 40 GPa |

This table presents typical performance metrics for advanced nitropyrazole-based energetic materials. rsc.orgresearchgate.net

In coordination chemistry, pyrazole derivatives are highly effective ligands for a wide range of metal ions. researchgate.net Ligands are molecules that bind to a central metal atom to form a coordination complex, which can then act as a catalyst. The nitrogen atoms in the pyrazole ring can donate their lone pair of electrons to form strong bonds with metals.

N-unsubstituted pyrazoles are particularly versatile as ligands in homogeneous catalysis due to their ability to act as proton-responsive ligands. nih.gov While this compound is N-substituted, its derivatives can be designed to incorporate additional pyrazole units or other coordinating groups to create multidentate (chelating) ligands. These ligands can form stable and catalytically active complexes with metals like iron, copper, and palladium. researchgate.netmdpi.com

The applications of these pyrazole-based catalysts are diverse, ranging from cross-coupling reactions in organic synthesis to polymerization reactions. The ability to easily modify the pyrazole scaffold allows for the systematic tuning of the ligand's steric and electronic properties, which in turn influences the activity and selectivity of the metal catalyst. nih.gov

Contributions to Chemical Biology Research

Derivatives of this compound serve as versatile platforms in chemical biology, a field that employs chemical techniques to study and manipulate biological systems. The inherent structural features of the pyrazole core, combined with the specific substitutions of a methoxyethyl group and a nitro group, allow for the development of specialized tools for biological research. nih.govnih.gov These derivatives are particularly valuable in the design of chemical probes and as foundational scaffolds for investigating complex biological interactions. nih.govnih.gov

Design of Pyrazole-Based Chemical Probes

The pyrazole scaffold is a key component in the design of chemical probes, which are small molecules used to study biological processes. nih.gov The versatility of the pyrazole ring allows for synthetic modifications to create probes with specific functionalities. For example, pyrazole derivatives can be engineered into fluorescent probes for bioimaging applications. nih.gov The design of such probes often involves incorporating electron-donating groups or highly conjugated systems to achieve desired photophysical properties. nih.gov

A notable application of nitro-substituted heterocycles, such as this compound, is in the development of probes sensitive to specific enzymatic activities. For instance, nitro-containing compounds have been utilized as probes that are sensitive to nitroreductases, enzymes that are often overexpressed in hypoxic (low oxygen) environments characteristic of solid tumors. nih.gov The nitro group quenches the fluorescence of the probe; upon reduction by a nitroreductase, a highly fluorescent product is formed, allowing for the visualization of hypoxic cells. nih.gov

Table 1: Examples of Pyrazole-Based Chemical Probes and Their Applications

| Probe Type | Target Analyte/Process | Mechanism of Action | Reference |

|---|---|---|---|

| Fluorescent Probe | Gallium(III) ions (Ga³⁺) | Complexation with Ga³⁺ leads to a significant increase in fluorescence intensity (a PET-OFF process). | nih.gov |

Scaffolds for Exploring Biological Interactions

The this compound framework serves as a "privileged scaffold" in medicinal chemistry—a molecular core that is capable of binding to multiple biological targets with high affinity. nih.govglobalresearchonline.net This makes its derivatives valuable for exploring a wide range of biological interactions and for the development of new therapeutic agents. nih.govrsc.orgmdpi.com

The pyrazole core is a bioisostere for other five-membered heterocycles like imidazole, and its derivatives have been shown to interact with a diverse array of biological targets, including enzymes and receptors. nih.govresearchgate.net The N-substituted methoxyethyl group can influence the molecule's solubility, cell permeability, and pharmacokinetic properties, while the nitro group at the 3-position can be crucial for specific binding interactions or can be chemically modified to introduce other functional groups.

Research has demonstrated that functionalized pyrazole derivatives are promising pharmacophores with a wide spectrum of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. nih.govglobalresearchonline.netnih.gov For example, pyrazole-based scaffolds have been instrumental in the design of potent inhibitors for protein kinases, which are key targets in cancer therapy. nih.gov The ability of the pyrazole ring to act as a hydrogen bond donor and acceptor facilitates its binding within the ATP-binding pocket of many kinases. nih.gov

Applications in Agricultural Chemistry

Pyrazole derivatives are a significant class of compounds in agricultural chemistry, with established roles as herbicides, fungicides, and insecticides. globalresearchonline.netontosight.aimdpi.com The specific chemical structure of these derivatives can be fine-tuned to target particular pests or weeds while minimizing harm to crops.

The herbicidal activity of certain pyrazole derivatives has been documented in patent literature. These compounds can effectively control a wide variety of weeds in both lowland and upland farming systems at low dosage rates, without causing significant chemical damage to valuable crops. google.com

In the realm of fungicides, pyrazole-4-carboxamides have emerged as a crucial class of active ingredients. These compounds function by inhibiting the enzyme succinate (B1194679) dehydrogenase (SDH) in the mitochondrial respiratory chain of fungi, a mechanism vital for fungal cell respiration and energy production. usda.gov This targeted inhibition disrupts the life cycle of pathogenic fungi, protecting crops from diseases that can lead to significant yield losses. usda.gov The development of novel pyrazole-carboxamide derivatives continues to be an active area of research aimed at overcoming fungicide resistance and broadening the spectrum of activity against various phytopathogenic fungi. usda.gov

Table 2: Agricultural Applications of Pyrazole Derivatives

| Application | Target | Mechanism of Action (Example) | Reference |

|---|---|---|---|

| Herbicide | Lowland and upland weeds | Not specified in detail | google.com |

| Fungicide | Phytopathogenic fungi (e.g., Sclerotinia sclerotiorum) | Inhibition of succinate dehydrogenase (SDH) | usda.gov |

Research into Corrosion Inhibition Mechanisms

Pyrazole derivatives have been extensively investigated as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govsemanticscholar.orgresearchgate.net Corrosion is an electrochemical process that causes significant degradation of metallic materials, leading to substantial economic losses. The use of organic inhibitors like pyrazole derivatives is a primary strategy for mitigating corrosion. semanticscholar.org

The effectiveness of pyrazole compounds as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. nih.govsemanticscholar.org This adsorption process is facilitated by the presence of heteroatoms (nitrogen), π-electrons in the aromatic ring, and various functional groups within the molecule, which can act as centers for adsorption. nih.gov

The mechanism of inhibition can involve either physisorption (electrostatic interactions) or chemisorption (formation of coordinate bonds between the inhibitor and the metal surface). semanticscholar.org Electrochemical studies, such as potentiodynamic polarization, show that pyrazole derivatives often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govbohrium.com

Table 3: Corrosion Inhibition Performance of Selected Pyrazole Derivatives on Steel in Acidic Media

| Pyrazole Derivative | Medium | Max. Inhibition Efficiency (%) | Inhibition Type | Reference |

|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline (L4) | 1 M HCl | Not specified, lower than L6 | Mixed-type | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | 1 M HCl | 91.8% at 10⁻³ M | Mixed-type | nih.gov |

| (R)-5-(4-methoxyphenyl)-1,3-diphenyl-4,5-dihydro-1H-pyrazole (BM-02) | 1 M HCl | 91.5% at 10⁻³ M | Mixed-type | bohrium.com |

Q & A

Q. What are the established synthetic routes for 1-(2-Methoxyethyl)-3-nitro-1H-pyrazole, and how do reaction conditions influence yield?

Category: Synthesis & Optimization Answer: The compound is typically synthesized via cyclocondensation or copper-catalyzed "click" reactions. For example, and describe protocols using THF/water (1:1) as a co-solvent system, copper sulfate/sodium ascorbate catalysts, and 50°C reaction temperatures for 16 hours. Yields (~60%) depend on precursor purity, stoichiometry, and solvent polarity. Nitration steps may require controlled HNO₃/H₂SO₄ conditions to avoid over-oxidation .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Category: Structural Characterization Answer: Key techniques include:

Q. How should researchers handle solubility and stability challenges during experiments?

Category: Practical Handling Answer: The compound’s nitro group confers polarity but may reduce aqueous solubility. Use polar aprotic solvents (e.g., DMSO, THF) or co-solvent systems (THF/water) . Store under inert atmospheres at –20°C to prevent nitro group degradation .

Advanced Research Questions

Q. How can regioselectivity in pyrazole nitration be controlled to favor the 3-nitro isomer?

Category: Reaction Mechanism & Optimization Answer: Regioselectivity is influenced by:

Q. What strategies resolve contradictions in reported spectral data for nitro-substituted pyrazoles?

Category: Data Analysis & Validation Answer: Discrepancies arise from tautomerism or solvent effects. Solutions include:

Q. How can computational modeling predict biological activity or material properties of this compound?

Category: Applications in Drug/Material Design Answer:

Q. What role does this compound play in synthesizing bioactive hybrids?

Category: Medicinal Chemistry Applications Answer: It serves as a precursor for triazole-pyrazole hybrids ( ). For example, coupling with acetylene derivatives via CuAAC yields compounds with anti-inflammatory or antitumor activity .

Methodological Challenges

Q. How can researchers optimize purification of nitro-substituted pyrazoles with similar Rf values?

Category: Analytical Chemistry Answer: Use gradient HPLC (C18 column, acetonitrile/water mobile phase) or preparative TLC with ethyl acetate/hexane (3:7). reports column chromatography (SiO₂, EtOAc/hexane) for 61% purity .

Q. What experimental controls are essential for assessing nitro group stability under catalytic conditions?

Category: Reaction Design Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.